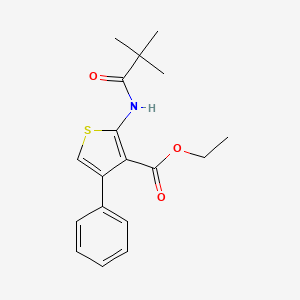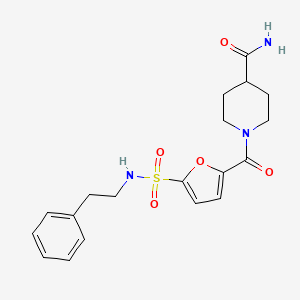
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as a tool for investigating the function and regulation of CFTR.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoisonicotinic acid to form an intermediate, which is then reacted with tetrahydrothiophene-3-ol in the presence of a coupling agent to yield the final product.
Starting Materials
3-chloro-4-fluoroaniline, 2-bromoisonicotinic acid, tetrahydrothiophene-3-ol, coupling agent
Reaction
Step 1: 3-chloro-4-fluoroaniline is reacted with 2-bromoisonicotinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an intermediate., Step 2: The intermediate is then reacted with tetrahydrothiophene-3-ol in the presence of a base, such as triethylamine, to yield the final product, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide protein, known as the regulatory domain, and prevents the channel from opening and allowing chloride ions to pass through. This mechanism of action is distinct from other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors, such as genistein and glibenclamide, which target different regions of the protein.
Efectos Bioquímicos Y Fisiológicos
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel TMEM16A, and to have anti-inflammatory effects in animal models of lung disease. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 is a valuable tool for investigating the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as well as other ion channels and physiological processes. Its specificity for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and its distinct mechanism of action make it a useful complement to other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors. However, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has some limitations for lab experiments, such as its relatively low potency and its potential off-target effects on other ion channels.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 for cystic fibrosis and other diseases. Finally, there is ongoing research into the physiological and biochemical effects of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172, which may lead to new insights into the function and regulation of ion channels and other cellular processes.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been widely used in scientific research to study the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been shown to inhibit N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide-mediated chloride transport in a variety of cell types, including human airway epithelial cells and pancreatic duct cells. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been used to investigate the role of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in other physiological processes, such as sweat gland function and intestinal fluid secretion.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAULWIYVFZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)
![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)

